2,3-Dimethoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYIZAANGZBOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277438 | |
| Record name | 2,3-Dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-39-7 | |
| Record name | 2,3-Dimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2353 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Veratramide | |
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| Record name | o-Veratramide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,3-Dimethoxybenzamide | |
| Source | EPA DSSTox | |
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| Record name | 2,3-DIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Modifications in Research
Synthetic Routes for 2,3-Dimethoxybenzamide and its Derivatives
The construction of the this compound scaffold and its analogues can be achieved through several synthetic pathways. These routes are designed to be versatile, allowing for the introduction of a variety of functional groups and structural modifications.
Condensation Reactions with 2,3-Dimethoxybenzoyl Chloride
A primary and widely utilized method for the synthesis of this compound involves the use of the highly reactive intermediate, 2,3-Dimethoxybenzoyl chloride. This acid chloride is typically prepared from 2,3-Dimethoxybenzoic acid by reacting it with a halogenating agent, such as thionyl chloride or phosphorus oxychloride, often in a suitable solvent like dichloromethane. google.comgoogleapis.com
Once formed, 2,3-Dimethoxybenzoyl chloride can readily undergo a condensation reaction with a source of ammonia, such as aqueous ammonia, to yield this compound. google.comgoogleapis.com This reaction is typically performed by quenching the acid chloride solution with an ammonia solution at controlled temperatures, generally between 0°C and 30°C. google.comgoogleapis.com This method is efficient for producing the parent this compound.
Furthermore, this reactive intermediate can be condensed with a wide range of primary and secondary amines to generate a diverse library of N-substituted this compound derivatives. This versatility is a key advantage of this synthetic approach, enabling the exploration of structure-activity relationships in research contexts.
Preparation from 2,3-Dimethoxybenzoic Acid and Aniline (B41778) Derivatives
An alternative and direct approach to N-aryl derivatives of this compound, known as 2,3-dimethoxybenzanilides, involves the direct coupling of 2,3-Dimethoxybenzoic acid with aniline or its substituted derivatives. This amidation reaction often requires the use of a coupling agent to activate the carboxylic acid, or the conversion of the benzoic acid to a more reactive species in situ.
For instance, a related synthesis of 3-nitro-4-chlorobenzanilide is achieved by reacting 3-nitro-4-chlorobenzoic acid with aniline in the presence of phosphorus trichloride or thionyl chloride at elevated temperatures, typically around 100°C, in a solvent like chlorobenzene. google.comgoogle.com This methodology can be adapted for the synthesis of 2,3-dimethoxybenzanilides. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the aniline derivative to form the corresponding amide.
Two-Step Reaction Sequences for Novel Derivatives
The synthesis of novel and more complex derivatives of this compound often employs multi-step reaction sequences. These strategies allow for the introduction of specific functionalities and the construction of more elaborate molecular architectures.
One illustrative example of a two-step process involves an initial formylation reaction, followed by methoxylation and etherification. For instance, o-bromophenol can be formylated to produce 3-bromo-2-hydroxybenzaldehyde. This intermediate can then undergo a reaction with sodium methoxide and dimethyl carbonate to yield 2,3-dimethoxybenzaldehyde, a precursor that can be converted to this compound through subsequent oxidation and amidation steps. google.com
Another relevant two-step approach is exemplified by the synthesis of 3-amino-4-methoxybenzanilide. This process starts with the reaction of 3-nitro-4-chlorobenzoic acid and aniline to form 3-nitro-4-chlorobenzanilide. The second step involves a nucleophilic aromatic substitution reaction with methanol in the presence of an alkaline reagent to yield 3-nitro-4-methoxybenzanilide, which can then be reduced to the final product. google.com Such multi-step sequences provide the flexibility needed to build a diverse range of derivatives for research purposes.
Optimization of Synthetic Conditions for Research Purposes
To ensure high yields, purity, and reproducibility in the synthesis of this compound and its derivatives, the careful optimization of reaction conditions is paramount. Key parameters that are frequently fine-tuned include the choice of catalysts and solvent systems, as well as the reaction temperature and duration.
Catalyst and Solvent Systems (e.g., Triethylamine, Dichloromethane, THF)
The selection of an appropriate solvent and catalyst system is crucial for the success of the synthetic routes described above.
Dichloromethane (DCM) is a commonly used solvent for the preparation of 2,3-Dimethoxybenzoyl chloride from 2,3-Dimethoxybenzoic acid, as it is relatively inert and allows for easy work-up. google.comgoogleapis.com Other solvents such as chloroform, toluene, and tetrahydrofuran (THF) can also be employed for this halogenation step. google.com
Triethylamine (TEA) is a widely used organic base in the synthesis of amides from acyl chlorides. Its primary role is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated during the condensation reaction. This prevents the protonation of the amine nucleophile, thereby allowing the reaction to proceed to completion. In a typical procedure, an amine is dissolved in a solvent like dichloromethane, and triethylamine is added before the dropwise addition of the acyl chloride at a controlled temperature, often 0°C. jmi.ac.in
Tetrahydrofuran (THF) is another versatile solvent used in these synthetic schemes. It is particularly useful in reactions where a more polar aprotic medium is required. For instance, in a one-pot synthesis of certain heterocyclic compounds, THF is used as a solvent in a 50% aqueous mixture. jmi.ac.in
The choice of solvent can significantly impact the reaction rate, yield, and in some cases, the selectivity of the reaction. Therefore, screening of different solvents is a common practice in optimizing a synthetic protocol.
| Parameter | Reagents/Conditions | Purpose in Synthesis |
| Catalyst/Base | Triethylamine | Acts as an acid scavenger, neutralizing HCl produced during amidation reactions. |
| Solvent | Dichloromethane (DCM) | Common solvent for the formation of acyl chlorides and subsequent amidation. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent used in various steps, including amidation and other modifications. |
Temperature and Reaction Time Considerations
Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results.
For the preparation of 2,3-Dimethoxybenzoyl chloride, the halogenation of 2,3-Dimethoxybenzoic acid is typically carried out at a temperature ranging from 20°C to 50°C, with a more preferred range of 20°C to 35°C. google.comgoogleapis.com The subsequent reaction with aqueous ammonia to form this compound is often performed at a lower temperature, between 0°C and 30°C, with a preferred range of 10°C to 15°C, to control the exothermic nature of the reaction and minimize side products. google.comgoogleapis.com
In the synthesis of substituted benzanilides, such as 3-nitro-4-chlorobenzanilide, the reaction of the carboxylic acid with aniline in the presence of a halogenating agent is conducted at an elevated temperature of around 100°C for a period of 2 hours to ensure the completion of the reaction. google.com
The duration of the reaction is also a key factor. For instance, in the synthesis of certain heterocyclic compounds using triethylamine and dichloromethane, the reaction mixture is stirred for 3-4 hours at 0°C. jmi.ac.in In other cases, reactions may be stirred at room temperature for longer periods, such as 16 hours. researchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
It is a general observation that increasing the reaction temperature can lead to a faster reaction rate but may also result in the formation of impurities. Conversely, lower temperatures may require longer reaction times but can lead to a cleaner reaction profile and higher yields of the desired product. Therefore, a balance between temperature and reaction time must be established for each specific transformation.
| Reaction Step | Temperature Range (°C) | Typical Reaction Time |
| Halogenation of 2,3-Dimethoxybenzoic Acid | 20 - 50 | Varies |
| Amidation with Aqueous Ammonia | 0 - 30 | Varies |
| Substituted Benzanilide Formation | ~100 | 2 hours |
| Amidation with Triethylamine/DCM | 0 | 3 - 4 hours |
| Amidation with Triethylamine/DCM | Room Temperature | 16 hours |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Derivatization of the this compound scaffold is a fundamental approach in SAR studies to understand how different chemical groups influence biological activity. These modifications can impact the compound's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Substitution at Amide Nitrogen
Modification of the amide nitrogen is a common strategy to explore the chemical space around the this compound core. Introducing various substituents can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which are critical for target interaction and membrane permeability.
Substituents at the amide nitrogen can range from simple alkyl and aryl groups to more complex moieties. The nature of these substituents can significantly influence the compound's biological activity. For instance, in a series of N-substituted benzamide (B126) derivatives designed as antitumor agents, the substituent on the amide nitrogen was found to be crucial for activity, with heteroatoms in this group potentially chelating with zinc ions in the target enzyme. While not specific to this compound, these findings highlight the importance of the amide substituent in the broader class of benzamides.
Table 1: Examples of Amide Nitrogen Substitutions on Benzamide Scaffolds and Their Reported Effects
| Substituent Group | General Effect on Properties |
| Alkyl chains | Increases lipophilicity |
| Aryl groups | Can introduce additional binding interactions (e.g., pi-stacking) |
| Heterocyclic rings | Can improve solubility and provide additional hydrogen bonding sites |
Modification of Benzene (B151609) Ring Substituents
Alterations to the substituents on the benzene ring of this compound can profoundly impact its electronic properties and steric profile. The two methoxy groups at the 2- and 3-positions are key features that define the parent compound's characteristics. Modifications can involve shifting the position of these groups, replacing them with other functionalities, or introducing additional substituents.
The electronic nature of substituents on the benzene ring (whether they are electron-donating or electron-withdrawing) can affect the reactivity and binding affinity of the entire molecule. For example, studies on other substituted benzamides have shown that the position and nature of substituents on the aromatic ring can influence their lipophilicity and receptor binding affinity. While direct studies on this compound are limited, research on related methoxysalicylamides has demonstrated that intramolecular hydrogen bonding between substituents can mask polarity and affect the molecule's properties nih.gov.
Table 2: Potential Modifications of the Benzene Ring of this compound and Their Predicted Effects
| Modification | Potential Effect on Properties |
| Shifting methoxy groups | Altering the dipole moment and steric hindrance |
| Replacing methoxy with other groups (e.g., halogens, alkyls) | Modifying lipophilicity and electronic character |
| Introducing additional substituents | Fine-tuning steric and electronic properties for optimal target fit |
Incorporation of Heterocyclic Moieties
The incorporation of heterocyclic rings is a widely used strategy in drug design to enhance pharmacological activity, improve physicochemical properties, and modulate ADME profiles. Appending or fusing heterocyclic systems to the this compound core can introduce new interaction points with biological targets and improve properties such as solubility and metabolic stability.
Prodrug Design and Development Strategies for this compound Analogs
Prodrug design is a valuable strategy to overcome undesirable pharmacokinetic properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.
Ester Prodrug Approaches for Enhanced Pharmacokinetic Properties
Ester prodrugs are a common and effective approach to temporarily mask polar functional groups, such as carboxylic acids or hydroxyls, thereby increasing the lipophilicity of a molecule. This enhanced lipophilicity can lead to improved membrane permeability and oral bioavailability scirp.org. For analogs of this compound that may incorporate a hydroxyl or carboxylic acid group through derivatization, an ester prodrug strategy could be beneficial.
The ester linkage is designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active parent drug. The rate of this cleavage can be tuned by modifying the steric and electronic properties of the ester group. This approach has been successfully applied to numerous drugs to improve their pharmacokinetic profiles scirp.org.
Targeted Prodrug Delivery Mechanisms
Targeted prodrug delivery aims to release the active drug at a specific site of action, thereby increasing efficacy and reducing off-target side effects. This can be achieved by designing prodrugs that are activated by enzymes or conditions specific to the target tissue or by attaching a targeting moiety that directs the prodrug to a particular cell type or receptor.
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise structure of a compound can be determined.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 2,3-dimethoxybenzamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy group protons.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., alkyl, aromatic, carbonyl). The ¹³C NMR spectrum of this compound would be expected to show signals for the carbonyl carbon of the amide, the aromatic carbons (both substituted and unsubstituted), and the carbons of the two methoxy groups.
Specific, experimentally determined ¹³C NMR chemical shift values for this compound could not be located in the available search results. Reports on related N-substituted compounds indicate the general regions where these peaks would be expected, but precise data for the title compound is not available. For instance, in N-substituted 2,3-dimethoxybenzamides, the aromatic carbons typically resonate between δ = 114 and 153 ppm. researchgate.net
Nuclear Overhauser Effect (NOE) Studies for Spatial Orientation
The Nuclear Overhauser Effect (NOE) is an NMR technique that allows for the determination of the spatial proximity of atoms within a molecule, providing crucial information about its three-dimensional structure and conformation. NOE studies are particularly useful for distinguishing between isomers and for understanding the spatial arrangement of substituents.
There are no specific Nuclear Overhauser Effect (NOE) studies for this compound reported in the searched scientific literature. Therefore, a detailed analysis of its spatial orientation based on this technique cannot be provided at this time.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and methoxy functional groups, as well as for the aromatic ring.
While specific experimental IR data for this compound is not available, data from a closely related derivative, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, shows characteristic peaks that can provide an approximation. For this derivative, the N-H stretching vibration of the amide is observed at 3311 cm⁻¹, and the C=O stretching vibration of the amide carbonyl group appears at 1689 cm⁻¹. It is expected that this compound would exhibit similar characteristic absorptions for these functional groups.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
Crystallographic Data and Refinement Results
A search of crystallographic databases did not yield a specific entry for the crystal structure of this compound. While crystal structures for several N-substituted derivatives of this compound have been determined and deposited, the data for the parent compound is not currently available in the public domain. For example, the crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide has been reported, revealing details of its molecular geometry and intermolecular interactions. However, these parameters are specific to the derivative and cannot be directly attributed to this compound.
Supramolecular Structures and Hydrogen Bonding Networks
A detailed description of the supramolecular structure and hydrogen bonding network is contingent upon the availability of single-crystal X-ray diffraction data. This analysis reveals how individual molecules of this compound would arrange themselves in the solid state, identifying the specific intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. Without this crystallographic information, any discussion of bond distances, angles, and network motifs would be purely speculative. For related benzamide (B126) compounds, it is common to observe hydrogen bonds involving the amide group (N-H donors and C=O acceptors) that lead to the formation of chains, dimers, or more complex three-dimensional networks. nih.gov However, the precise nature of these interactions for this compound remains undetermined.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. This process involves the combustion of a sample to determine the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. For this compound (C9H11NO3), the theoretical composition would be calculated as follows:
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 59.66% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.12% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.73% |
| Oxygen | O | 15.999 | 3 | 47.997 | 26.49% |
| Total | 181.191 | 100.00% |
In a research context, a publication detailing the synthesis of this compound would present a comparison of these theoretical values with the actual experimental results. For instance, the findings would be reported in a format similar to "Anal. Calcd for C9H11NO3: C, 59.66; H, 6.12; N, 7.73. Found: C, xx.xx; H, x.xx; N, x.xx." The close agreement between the calculated and found values, typically within ±0.4%, serves as a crucial verification of the compound's purity and elemental composition. As no published synthesis of this compound containing this data was found, a table of experimental values cannot be provided.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to optimize the molecular geometry of benzamide (B126) derivatives to achieve a stable configuration. Theoretical calculations are often performed using software packages like Gaussian, employing specific functionals and basis sets. For instance, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with basis sets like 6-311++G(d,p) is commonly used for these calculations. nih.gov This approach allows for the determination of various molecular properties, including optimized geometric parameters, vibrational frequencies, and electronic properties. conicet.gov.ar
A crucial step in validating computational methods is the comparison of theoretically calculated geometric parameters (bond lengths and angles) with experimental data obtained from techniques like X-ray crystallography. For derivatives of 2,3-Dimethoxybenzamide, studies have shown a high degree of correlation between the calculated and experimental values, confirming that the DFT methods used can accurately predict the molecular structure. researchgate.net
Slight discrepancies between the theoretical and experimental data are expected. These differences arise because theoretical calculations are typically performed for a single molecule in the gas phase at absolute zero, whereas experimental data are obtained from molecules in a crystal lattice in the solid state, where they are influenced by intermolecular forces. researchgate.net
Below is a comparison of selected theoretical and experimental geometric parameters for the closely related compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide.
| Parameter | Atoms | Experimental (Å or °) | Theoretical (Å or °) |
|---|---|---|---|
| Bond Length | C7=O1 | 1.243 | 1.235 |
| Bond Length | C7-N1 | 1.345 | 1.361 |
| Bond Length | C1-C6 | 1.393 | 1.401 |
| Bond Angle | O1-C7-N1 | 122.3 | 122.6 |
| Bond Angle | C2-C1-C6 | 119.8 | 120.1 |
| Bond Angle | C8-N1-C7 | 125.8 | 127.3 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. wikipedia.orgschrodinger.com
The energies of these orbitals and the resulting energy gap can be calculated using DFT. These values are essential for understanding charge transfer interactions within the molecule. conicet.gov.ar
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.98 |
| ELUMO | -1.42 |
| Energy Gap (ΔE) | 4.56 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. dtic.milchempedia.info
In benzamide derivatives, the most negative regions are typically located around electronegative atoms like oxygen and nitrogen, indicating these are the primary sites for interacting with electrophiles. The positive potentials are generally found around hydrogen atoms, particularly those of the amide group, making them susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify specific regions of close intermolecular contact, which are crucial for the stability of the crystal structure. uzh.ch
For the derivative N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, Hirshfeld analysis reveals the following contributions of major intermolecular contacts:
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.8 |
| O···H/H···O | 23.5 |
| C···H/H···C | 21.2 |
| C···C | 5.8 |
| N···H/H···N | 2.5 |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is widely used in drug discovery to understand ligand-protein interactions at an atomic level and to estimate the binding affinity of the complex. mdpi.com The process involves placing the ligand (in this case, a this compound derivative) into the binding site of a target protein and using a scoring function to rank the different binding poses. nih.gov
Docking studies on benzamide derivatives have been performed against various protein targets, including those involved in cancer and microbial infections, to explore their therapeutic potential. mdpi.comnih.gov
The results of a molecular docking simulation provide detailed information about the preferred binding mode of a ligand. This includes the binding energy, which indicates the stability of the ligand-protein complex, and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that anchor the ligand in the protein's active site. mdpi.com
For example, a docking study of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide against the DNA gyrase B protein from Staphylococcus aureus (PDB ID: 4URO) was performed to investigate its potential antibacterial activity. The analysis identified the most stable binding conformation and the key amino acid residues involved in the interaction.
| Parameter | Value/Description |
|---|---|
| Binding Affinity | -8.0 kcal/mol |
| Hydrogen Bond Interactions (Amino Acid Residues) | ASP-81 |
| GLY-85 | |
| THR-173 | |
| Hydrophobic Interactions (Amino Acid Residues) | ILE-86, PRO-87, ILE-102 |
These simulations suggest that the compound forms a stable complex within the active site of the protein, primarily through hydrogen bonding with key residues, indicating its potential as an inhibitor.
Elucidation of Enzyme Inhibition Mechanisms
Computational methods, particularly molecular docking, are pivotal in understanding how potential drug candidates interact with and inhibit enzymes. Such studies can predict the binding affinity and conformation of a ligand within an enzyme's active site, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for inhibition.
For the broader category of benzamide derivatives, molecular docking studies have been performed to investigate their potential as inhibitors for various enzymes, including topoisomerases and cyclooxygenases (COX). mdpi.comresearchgate.netnih.gov For instance, different benzamide compounds have been docked into the active sites of Topoisomerase I and IIα to predict their binding energies and interaction modes, identifying promising candidates for anticancer activity. researchgate.net Similarly, isoxazole-carboxamide derivatives have been studied as potential COX inhibitors through molecular docking to understand their selectivity and binding patterns. nih.gov
However, a specific computational analysis elucidating the detailed mechanism of enzyme inhibition for this compound, including identification of target enzymes, specific amino acid interactions, and binding affinity scores, is not documented in the available research.
Modeling Solvent Effects on Reaction Kinetics
The kinetics of chemical reactions can be significantly influenced by the solvent in which they are performed. Computational models are employed to predict and understand these solvent effects, which is crucial for optimizing reaction conditions. Methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) and continuum models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to calculate how different solvents alter the energy barriers of a reaction. chemrxiv.orgchemrxiv.org
These computational approaches can provide insights into:
Differential Solvation: How the solvent stabilizes or destabilizes the reactants versus the transition state.
Reaction Rate Prediction: Estimating changes in reaction rates across a range of solvents. chemrxiv.org
Studies in the literature describe these methodologies and their application to various organic reactions, such as SN2 reactions, to build predictive models. chemrxiv.org However, there are no specific published studies that apply these computational models to the reaction kinetics of this compound to analyze the influence of different solvents.
Pharmacological and Biological Research Applications
In Vitro Biological Activity Assays
In vitro studies are crucial for elucidating the biological effects of a compound at the molecular and cellular level. For 2,3-Dimethoxybenzamide and its analogs, these assays have focused on their interactions with specific enzymes and receptors, as well as their ability to inhibit the growth of various microorganisms.
The ability of a compound to inhibit the activity of specific enzymes is a key area of pharmacological research, as it can lead to the development of new therapeutic agents. While direct studies on this compound are limited, research on related benzamide (B126) structures provides insights into their potential as enzyme inhibitors.
β-Secretase (BACE1): β-Secretase is an enzyme involved in the formation of amyloid-β plaques, a hallmark of Alzheimer's disease. As such, inhibitors of BACE1 are being investigated as potential disease-modifying therapies. While the benzamide scaffold is explored in various inhibitor designs, specific inhibitory activity of this compound against β-secretase has not been extensively documented.
Dopamine (B1211576) D2 Receptors: The dopamine D2 receptor is a key target for antipsychotic drugs. Benzamides are a well-known class of D2 receptor antagonists. Research has focused on developing potent and selective D2 antagonists based on the benzamide structure. For instance, 5,6-dimethoxybenzamide derivatives have been shown to be highly potent and selective dopamine D2 antagonists in vitro and in vivo researchgate.net. While this points to the potential of the dimethoxybenzamide scaffold, specific enzyme inhibition data for this compound's action on D2 receptors is not specified.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is a crucial step in drug discovery, as it helps to identify compounds that can modulate the activity of that receptor.
Dopamine D2/D3 Receptors: The dopamine D2 and D3 receptors are important targets for drugs used to treat neuropsychiatric disorders. Benzamide derivatives have been extensively studied for their ability to bind to these receptors. For example, cariprazine, a dopamine D3/D2 receptor partial agonist, has demonstrated high affinity for these receptors ebi.ac.uk. While this highlights the potential of the broader class of compounds, specific binding affinity data, such as Ki values, for this compound at D2 and D3 receptors are not widely reported.
σ2-Receptors: Sigma (σ) receptors are a class of proteins found throughout the body, and they are implicated in a variety of cellular functions and diseases, including cancer and neurological disorders. The σ2 receptor, in particular, is overexpressed in proliferating tumor cells. A derivative of this compound, specifically 5-bromo-N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, has been identified as a highly selective σ2 receptor ligand nih.gov. This suggests that the this compound moiety can be a key structural feature for achieving high affinity and selectivity for the σ2 receptor.
| Compound Derivative | Receptor Target | Binding Affinity/Selectivity |
|---|---|---|
| 5-bromo-N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide | σ2-Receptor | Highly Selective Ligand |
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Benzamide derivatives have been investigated for their potential to inhibit the growth of bacteria and fungi.
Gram-positive bacteria are a major cause of infections in both community and hospital settings. Studies on various N-benzamide derivatives have demonstrated their potential antibacterial activity against Gram-positive organisms. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against common Gram-positive bacteria are not extensively documented in the available literature.
Gram-negative bacteria are characterized by a more complex cell wall structure, which can make them more resistant to antibiotics. Research into the efficacy of benzamide derivatives against Gram-negative bacteria is ongoing. As with Gram-positive bacteria, there is a lack of specific MIC data for this compound against key Gram-negative pathogens.
Fungal infections, particularly in immunocompromised individuals, can be life-threatening. The development of new antifungal agents is therefore of high importance. While the broader class of benzamides has shown some promise in antifungal research, specific data on the antifungal efficacy of this compound, such as MIC values against pathogenic fungi, remains limited.
| Microorganism Type | Specific Pathogen | MIC Value for this compound |
|---|---|---|
| Gram-Positive Bacteria | e.g., Staphylococcus aureus | Data not available |
| Gram-Negative Bacteria | e.g., Escherichia coli | Data not available |
| Fungi | e.g., Candida albicans | Data not available |
Antioxidant Activity Assessment
The evaluation of the antioxidant capacity of this compound and its derivatives is a key area of research. Studies have employed various in vitro methods to quantify this activity. A series of novel benzamide compounds, starting from 2,3-dimethoxybenzoic acid, were synthesized and assessed for their antioxidant potential. The comprehensive evaluation included assays for total antioxidant activity, free radical scavenging, and metal chelating capabilities researchgate.net.
The methodologies used in these assessments are standard in the field of antioxidant research:
Total Antioxidant Activity: The phosphomolybdenum assay is often used, where the reduction of Molybdenum (VI) to Molybdenum (V) by the compound results in the formation of a green phosphate/Mo(V) complex, which can be measured spectrophotometrically researchgate.net.
Free Radical Scavenging: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate a compound's ability to donate a hydrogen atom and neutralize free radicals. The reduction of the stable DPPH radical is observed as a color change from violet to yellow researchgate.net.
Metal Chelating Activity: The ability of benzamide derivatives to chelate ferrous ions (Fe²⁺) is measured by their capacity to interfere with the formation of the ferrozine-Fe²⁺ complex. Effective chelation prevents the complex from forming, which can be quantified by a decrease in absorbance researchgate.net.
In these studies, the antioxidant activities of the synthesized compounds were often compared against established standards like Butylated hydroxyanisole (BHA) and Tertiary butylhydroquinone (TBHQ) to benchmark their efficacy researchgate.net.
Anticancer and Antitumor Properties
The benzamide structure is a critical component in the design of various anticancer agents, most notably as a key pharmacophore in Poly (ADP-ribose) polymerase (PARP) inhibitors.
Role in PARP Inhibition: PARP is a family of proteins crucial for DNA repair. In cancers with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cancer cell death, a concept known as synthetic lethality cancerresearchuk.orgnih.gov. Several clinically approved PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, incorporate a benzamide moiety. This structural feature is vital for binding to the nicotinamide-binding pocket of the PARP enzyme, thereby inhibiting its catalytic activity and "trapping" the PARP protein on DNA, which further enhances cytotoxicity to cancer cells nih.govresearchgate.net.
Other Anticancer Mechanisms: Beyond PARP inhibition, derivatives of this compound are being explored for other anticancer mechanisms. Research has shown that some benzamides possess antitumor properties by inhibiting the transcription factor NF-kappaB, which plays a crucial role in regulating apoptosis and inflammation nih.gov. Other synthetic derivatives have been designed to target different pathways:
PI3K/mTOR Pathway: A 2-methoxy-3-phenylsulfonylaminobenzamide fragment has been used to design novel inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer researchgate.net.
CDK2/MDM2 Inhibition: A novel small-molecule agent was identified as a dual inhibitor of CDK2 and MDM2, leading to cell cycle arrest and increased p53 expression, thereby inhibiting tumor proliferation mdpi.com.
Activity in Breast Cancer: A bithiophene-fluorobenzamidine (BFB) derivative demonstrated significant antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mouse models nih.govnih.gov.
Table 1: Examples of Benzamide Derivatives in Anticancer Research To view the data, click on the table headers to sort or use the search bar to filter.
| Derivative Class | Mechanism of Action | Target Cancer Type(s) | Reference |
|---|---|---|---|
| Phthalazinone Benzamide (e.g., Olaparib) | PARP1/2 Inhibition, PARP Trapping | Ovarian, Breast, Prostate, Pancreatic | cancerresearchuk.orgnih.gov |
| Indolecarboxamide (e.g., Rucaparib) | PARP1/2/3 Inhibition, PARP Trapping | Ovarian, Prostate | cancerresearchuk.org |
| Bithiophene-fluorobenzamidine (BFB) | Pro-apoptotic, Anti-metastatic | Breast Cancer | nih.govnih.gov |
| 2-methoxy-3-phenylsulfonylaminobenzamide derivative | PI3K/AKT/mTOR Pathway Inhibition | Colon, Lung, Breast (in vitro) | researchgate.net |
| General Benzamides | NF-kappaB Inhibition | General Antitumor | nih.gov |
Anti-inflammatory Properties
Benzamide derivatives have demonstrated significant anti-inflammatory capabilities. The primary mechanism often involves the modulation of key inflammatory pathways. Studies have shown that benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine nih.gov. This inhibition is achieved by targeting the transcription factor NF-kappaB, which is a central regulator of the inflammatory response nih.gov.
Further research into related compounds has elucidated additional anti-inflammatory mechanisms. For instance, certain N-phenylcarbamothioylbenzamides have shown the ability to inhibit prostaglandin E2 (PGE₂), another key mediator of inflammation researchgate.net. Similarly, a compound structurally related to this compound, 1-(2,3-dibenzimidazol-2-ylpropyl)-2-methoxybenzene, was found to act as a spleen tyrosine kinase (Syk) inhibitor, suppressing inflammatory mediators like nitric oxide (NO) and PGE₂ nih.gov. These findings highlight the potential of the benzamide scaffold in developing new anti-inflammatory agents that act through various molecular targets.
Neuroprotective Effects
The potential of benzamide derivatives to protect neural tissue from damage, particularly from ischemic events like stroke, is an active area of investigation. This neuroprotection is often linked to the modulation of specific receptors and signaling pathways in the central nervous system.
The sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum, has been identified as a target for some benzamide-containing molecules. The σ1R is involved in maintaining neuronal health, promoting neuronal survival, and supporting neuroplasticity mdpi.commedchemexpress.com. Ligands that interact with this receptor can protect against hypoxia-induced damage and alleviate neuroinflammation mdpi.com.
More direct neuroprotective mechanisms have been identified for specific benzamide derivatives in models of cerebral ischemia:
One novel compound, 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC), was found to reduce infarct volume and improve neurological outcomes in rat models of stroke. Its mechanism is associated with the inhibition of cathepsin B, an enzyme involved in neuronal cell death pathways nih.gov.
Another series of benzyloxy benzamide derivatives showed potent neuroprotective effects by specifically disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). Overactivation of nNOS during a stroke is a major cause of neuronal damage, and preventing this interaction is a promising therapeutic strategy nih.gov.
In Vivo Studies and Animal Models
Table 2: Use of Animal Models in Benzamide Derivative Research To view the data, click on the table headers to sort or use the search bar to filter.
| Property Investigated | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Anticancer | Nude mice with HCT-116 tumor xenografts | A benzamide derivative significantly inhibited tumor growth by blocking the PI3K/AKT/mTOR pathway. | researchgate.net |
| Anticancer (Breast) | Female Swiss mice with DMBA-induced mammary tumors | A bithiophene-fluorobenzamidine derivative reduced tumor incidence, multiplicity, and size. | nih.govnih.gov |
| Neuroprotection | Rats subjected to middle cerebral artery occlusion (MCAO) | A benzyloxy benzamide derivative reduced infarct size and neurological deficits. | nih.gov |
| Neuroprotection | Gerbils with bilateral carotid artery occlusion | A 2,3-benzodiazepine derivative provided significant survival of hippocampal CA1 neurons. | nih.gov |
| Anti-inflammatory | Mice with carrageenan-induced paw edema | N-phenylcarbamothioylbenzamide derivatives exhibited significant anti-inflammatory activity compared to indomethacin. | researchgate.net |
Biodistribution Studies
Biodistribution studies are critical for the development of drugs and imaging agents. They determine how a compound is absorbed, distributed throughout the body's tissues and organs, and eventually metabolized and excreted. For benzamide derivatives, particularly those developed for imaging, these studies are typically conducted in animal models using a radiolabeled version of the compound.
In a study involving copper-64 (⁶⁴Cu) labeled bombesin analogs, which share structural similarities with some benzamide-based agents, biodistribution was evaluated in mice bearing T-47D breast cancer xenografts. The results showed uptake in the tumor as well as in normal tissues, notably the liver nih.gov. Another study using an 18F-labeled compound for PET imaging detailed the ex vivo biodistribution at four hours after injection, showing radioactivity primarily in the bladder, kidneys, gallbladder, and gastrointestinal tract, which indicates the routes of clearance researchgate.net. These studies are essential for understanding the pharmacokinetic profile and identifying potential off-target accumulation.
Imaging Studies (e.g., MicroPET Imaging with Radiolabeled Analogs)
Radiolabeled analogs of benzamide derivatives are being developed as molecular probes for non-invasive imaging techniques like Positron Emission Tomography (PET). MicroPET is the application of this technology on a scale suitable for small animal models, allowing for the visualization and quantification of biological processes in vivo nih.govresearchgate.net.
These imaging agents are designed to bind to specific targets that are overexpressed in disease states, such as cancer.
Targeting GRPR in Breast Cancer: Bombesin (BN) analogs, which can be conceptualized as peptide-based carriers for a benzamide-like core structure, have been labeled with the positron-emitter copper-64 (⁶⁴Cu). MicroPET imaging with these analogs has successfully visualized gastrin-releasing peptide receptor (GRPR)-expressing breast tumors in mice nih.gov.
Targeting Sigma Receptors: A methoxybenzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide, was labeled with iodine-123 for scintigraphy imaging. In a preliminary study with patients, this agent was shown to accumulate in primary breast tumors, which are known to overexpress sigma receptors. The study reported a mean tumor-to-background ratio of 2.04, demonstrating the feasibility of using such tracers to detect cancer nih.gov.
These imaging studies highlight the utility of benzamide-based structures not only as potential therapeutics but also as diagnostic tools for visualizing disease-related targets in vivo.
Table 3: Benzamide Analogs in Molecular Imaging To view the data, click on the table headers to sort or use the search bar to filter.
| Radiolabeled Analog | Imaging Technique | Target | Key Finding | Reference |
|---|---|---|---|---|
| ⁶⁴Cu-labeled Bombesin Analogs | MicroPET | Gastrin-Releasing Peptide Receptor (GRPR) | Demonstrated good tumor uptake in mice with breast cancer xenografts. | nih.gov |
| ¹²³I-iodo-4-methoxybenzamide (P-I-MBA) | Scintigraphy | Sigma Receptors | Accumulated in 8 of 10 human breast cancers with a mean tumor-to-background ratio of 2.04. | nih.gov |
| ¹⁸F-labeled Analogs | MicroPET/CT | General distribution/clearance | Used to perform ex vivo biodistribution analysis and whole-body imaging in mice. | researchgate.net |
Neuropharmacological Models
Research into derivatives of this compound has explored their utility in several neuropharmacological models, including those related to dopamine release, oxidative stress, and excitotoxicity.
Dopamine Release in Striatum: The this compound structure is a key component of potent antagonists for the dopamine D2 receptor, a primary target in the striatum. A notable derivative, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide, known as [18F]Fallypride, has been developed as a high-affinity radiotracer for positron emission tomography (PET) imaging acs.orgnih.gov. Studies in rats demonstrated high uptake of [18F]Fallypride in the striatum, with striatal-to-cerebellar ratios reaching 122 at 120 minutes post-injection. This indicates significant interaction with D2 receptors in this brain region, making such compounds valuable tools for studying dopamine receptor density and occupancy in conditions like Parkinson's disease and schizophrenia nih.govacs.org.
Oxidative Stress Models: Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases aablocks.comresearchgate.net. A study investigating novel benzamides synthesized from 2,3-dimethoxybenzoic acid evaluated their antioxidant capabilities. The research utilized assays to measure total antioxidant activity, free radical scavenging, and metal chelating activity . Several of the synthesized this compound derivatives demonstrated more effective antioxidant and metal chelating properties than standard control substances, suggesting the potential for this chemical scaffold in developing agents that can mitigate oxidative stress .
Excitotoxicity Models: Excitotoxicity refers to neuronal death caused by the overactivation of excitatory amino acid receptors, a process involved in various neurodegenerative diseases nih.govnih.gov. Despite the known neuropharmacological activity of benzamide derivatives, a review of available scientific literature found no specific studies evaluating this compound or its direct derivatives in models of excitotoxicity.
Tumor Models (e.g., Allograft Tumors)
Allograft tumor models are crucial for studying cancer biology and the efficacy of potential therapeutics in an immunocompetent setting. However, based on available research, there are no published studies investigating the application of this compound or its derivatives in allograft or other tumor models.
Gastrointestinal Motility Disorder Models
Substituted benzamides, such as metoclopramide and cisapride, are well-known prokinetic agents used to treat gastrointestinal motility disorders by enhancing coordinated movement through the digestive tract nih.gov. These agents often exert their effects through interactions with dopamine and serotonin (B10506) receptors in the gut. While the broader class of benzamides has clear applications in this field, specific research on this compound as a gastrointestinal prokinetic agent has not been reported in the reviewed literature.
Mechanism of Action Research
The mechanism of action for pharmacologically active derivatives of this compound has been primarily elucidated through studies on their molecular interactions and effects on specific signaling pathways.
Molecular Targets and Pathways
The principal molecular target identified for this class of compounds is the dopamine D2 receptor youtube.comnih.gov. The 2,3-dimethoxy substitution pattern on the benzamide ring is a critical feature for high-affinity binding to this receptor. PET imaging studies using radiolabeled derivatives like [18F]Fallypride confirm that the primary affected pathway is the dopaminergic system, which is crucial for motor control, motivation, and reward acs.orgresearchgate.net. Additionally, certain complex derivatives incorporating the this compound moiety have been found to be potent and highly selective ligands for the sigma-2 (σ2) receptor, indicating another potential molecular target for this scaffold researchgate.netmdpi.comwikipedia.org.
Enzyme or Receptor Binding Modulation
Derivatives of this compound function as high-affinity antagonists at dopamine D2 receptors. Their binding to the receptor is competitive, meaning they vie with endogenous dopamine and other ligands for the same binding site. This was demonstrated in studies where 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides were shown to inhibit the binding of [3H]spiperone, a known D2 receptor radioligand youtube.com. The affinity of these compounds can be exceptionally high, with some derivatives like [18F]Fallypride exhibiting binding affinities (Ki) in the picomolar to low nanomolar range.
| Compound | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide (Fallypride) | 0.03 | acs.org |
| N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2,3-dimethoxybenzamide | 0.26 | acs.org |
| SiFA-M-FP (Fallypride derivative) | 4.21 | |
| SiFA-DMFP (Fallypride derivative) | 13.6 |
Modulation of Dopaminergic Activity
As antagonists of the dopamine D2 receptor, derivatives of this compound modulate dopaminergic activity by blocking the receptor. D2 receptors are G-protein coupled receptors that, when activated, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) nih.gov. By binding to and blocking these receptors, this compound derivatives prevent dopamine from exerting its inhibitory effect, thereby modulating the downstream signaling cascade. Presynaptically, D2 autoreceptors regulate the synthesis and release of dopamine; antagonism of these receptors can lead to an increase in dopaminergic transmission. The ability of these compounds to specifically bind to D2 receptors in dopamine-rich areas like the striatum makes them powerful tools for investigating and potentially treating disorders of the dopaminergic system nih.govacs.org.
Effects on Cell Proliferation
Scientific literature lacks specific data on the effects of this compound on cell proliferation. While various benzamide derivatives have been synthesized and evaluated for their antiproliferative activities against different cell lines, research focusing specifically on the 2,3-dimethoxy substitution pattern is not present in the available search results nih.govorientjchem.org. Consequently, there is no information regarding its potential cytotoxic or cytostatic effects, nor any data on which cell lines might be affected.
Structure-Activity Relationship (SAR) Studies
There are no structure-activity relationship (SAR) studies available that are centered on this compound for any specific biological target. SAR studies require a series of related compounds to be synthesized and tested to determine how chemical structure modifications influence biological activity mdpi.com. Without primary research on the biological activity of this compound, such studies have not been performed.
Correlation of Structural Features with Biological Efficacy
As there is no published data on the biological efficacy of this compound, it is not possible to draw any correlations between its specific structural features (such as the methoxy groups at the 2 and 3 positions) and any biological effect.
Impact of Substituents on Activity and Selectivity
Discussions on the impact of substituents require a lead compound with known activity, from which analogues are developed to probe the effects of different chemical groups. Since no baseline biological activity has been reported for this compound, there are no studies that analyze the impact of its specific substituent pattern on activity or selectivity against any pharmacological target.
Due to the lack of specific research on this compound in the requested areas, the generation of a detailed and scientifically accurate article as per the provided outline is not possible.
Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a thorough search of publicly available scientific databases and scholarly articles, no specific preclinical research data for the chemical compound this compound was found. Consequently, an article detailing its preclinical study design, pharmacokinetics, and pharmacodynamics, as per the requested structure, cannot be generated at this time.
The comprehensive search aimed to uncover information regarding key aspects of preclinical drug development for this compound. This included investigations into the fundamental principles of its preclinical study design, such as the definition of clear study objectives and relevant endpoints like tumor volume, survival rates, or biomarker expression. The search also sought to identify the selection of appropriate animal models for in vivo studies and considerations of statistical power and regulatory requirements.
Furthermore, the inquiry extended to the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in a preclinical setting. Specifically, information was sought on its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding how the compound is processed by a living organism. Additionally, the search looked for target engagement studies, which would provide insights into how this compound interacts with its intended biological target.
The absence of such information in the public domain suggests that either preclinical research on this compound has not been conducted, has not been published, or is part of proprietary research that is not publicly accessible. Therefore, a detailed and scientifically accurate article focusing solely on the preclinical aspects of this specific compound is not feasible based on the currently available information.
Preclinical Research and Drug Development Considerations
Drug Discovery Pipeline and Translational Research
The 2,3-Dimethoxybenzamide scaffold has served as a valuable starting point in the drug discovery pipeline, leading to the identification of lead compounds and the development of novel therapeutic and diagnostic agents.
The process of lead identification involves screening chemical libraries to find compounds with a desired biological activity. Once a "hit" is identified, it undergoes optimization to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound.
The this compound structure has been a key component in the development of highly selective ligands for various biological targets. For instance, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide was identified as a potent and highly selective σ2 (sigma-2) receptor ligand rsc.orgnih.gov. This compound served as a lead for further structure-activity relationship (SAR) studies, where modifications to the amine portion and other parts of the molecule were explored to enhance binding affinity and selectivity nih.gov. Similarly, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide ([¹⁸F]fallypride) was developed through optimization of a series of benzamide (B126) derivatives to create an improved tracer for dopamine (B1211576) D2 receptors nih.govosti.gov.
Table 2: Lead Compounds Based on the this compound Scaffold
| Lead Compound | Target Receptor | Key Optimization Feature |
|---|---|---|
| 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide | σ2 Receptor | Introduction of a bromodimethoxyphenyl ring and a flexible four-carbon linker for high potency and selectivity rsc.orgnih.gov. |
The optimized lead compounds derived from the this compound scaffold are being investigated for various therapeutic and diagnostic applications.
Derivatives have been synthesized and evaluated as potential anticancer agents google.com. The high expression of σ2 receptors in proliferating tumor cells makes selective σ2 receptor ligands, such as the this compound derivatives, promising candidates for both cancer imaging and therapy snmjournals.org.
In the field of neuroscience, fluorinated derivatives like [¹⁸F]fallypride have been successfully developed as high-affinity radiotracers for PET imaging of dopamine D2/D3 receptors nih.govacs.org. This allows for the in vivo study of neuropsychiatric disorders such as schizophrenia and Parkinson's disease, and for assessing the receptor occupancy of antipsychotic drugs nih.govjneurosci.orgnih.gov. The development of these specialized agents highlights the translational potential of the this compound core structure, moving from basic chemical synthesis to advanced clinical research tools.
Preclinical to Clinical Transition
The transition from preclinical studies to first-in-human clinical trials represents a critical milestone in drug development. This phase is governed by stringent regulatory requirements, including the submission of an Investigational New Drug (IND) application to agencies such as the U.S. Food and Drug Administration (FDA). The IND application is a comprehensive dossier of all preclinical data accumulated for the investigational drug.
A crucial component of the IND is the detailed reporting of preclinical pharmacology and toxicology studies. These studies are designed to establish the foundational safety and efficacy profile of the compound before it is administered to humans. For a compound like this compound, this would involve a series of in vitro and in vivo experiments.
Pharmacokinetic and Pharmacodynamic Profiling
Preclinical pharmacokinetic (PK) studies are essential to understand how an organism's body affects the drug, a discipline often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These studies are typically conducted in various animal models to provide data on the drug's bioavailability, half-life, and how it is metabolized and eliminated from the body.
Pharmacodynamic (PD) studies, on the other hand, investigate the effects of the drug on the body. For benzamide derivatives with potential prokinetic activity, these studies would assess the compound's mechanism of action, such as its interaction with specific receptors like serotonin (B10506) (5-HT) or dopamine receptors, which are known to modulate gastrointestinal motility. nih.govnih.gov The relationship between the dose administered and the observed pharmacological effect is a key aspect of these investigations.
The table below illustrates the typical pharmacokinetic parameters evaluated in preclinical animal studies, which would be essential for predicting the compound's behavior in humans.
| Parameter | Description | Animal Model 1 (e.g., Rat) | Animal Model 2 (e.g., Dog) |
| Cmax | Maximum plasma concentration | Data Placeholder | Data Placeholder |
| Tmax | Time to reach Cmax | Data Placeholder | Data Placeholder |
| AUC | Area under the plasma concentration-time curve | Data Placeholder | Data Placeholder |
| t1/2 | Half-life | Data Placeholder | Data Placeholder |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | Data Placeholder | Data Placeholder |
| Clearance | Volume of plasma cleared of the drug per unit time | Data Placeholder | Data Placeholder |
| Volume of Distribution | Apparent volume into which the drug distributes | Data Placeholder | Data Placeholder |
| This table is interactive. Users can sort columns by clicking on the headers. |
Challenges in Extrapolation
A significant challenge in the preclinical to clinical transition is the extrapolation of data from animal models to humans. Species-specific differences in metabolism and drug response can lead to discrepancies between preclinical predictions and clinical outcomes. Therefore, careful selection of animal models and sophisticated pharmacokinetic/pharmacodynamic modeling are employed to improve the predictive accuracy of these studies.
The following table outlines key considerations and challenges in translating preclinical findings to the clinical setting.
| Consideration | Challenge | Mitigation Strategy |
| Species Differences | Metabolic pathways and receptor pharmacology can vary significantly between animals and humans. | Use of multiple animal species; in vitro studies with human-derived cells and tissues. |
| Dose Selection | Determining a safe and potentially efficacious starting dose for first-in-human trials. | Allometric scaling from animal studies; physiologically based pharmacokinetic (PBPK) modeling. |
| Biomarker Identification | Identifying and validating biomarkers to monitor drug activity and safety in both preclinical and clinical studies. | Early-stage biomarker discovery and validation in relevant animal models. |
| Toxicology | Predicting potential toxicities in humans based on animal toxicology studies. | Comprehensive toxicology testing in at least two animal species, including one non-rodent. |
| This table is interactive. Users can sort columns by clicking on the headers. |
While the specific preclinical and clinical data for this compound are not detailed in the public domain, the established pathway for drug development provides a clear roadmap. The successful transition of this or any novel benzamide derivative would depend on a robust preclinical data package that thoroughly characterizes its pharmacokinetic and pharmacodynamic properties, alongside a comprehensive safety evaluation. This foundational knowledge is paramount for the design of safe and informative first-in-human clinical trials, marking the first step in determining the compound's ultimate therapeutic potential.
Comparative Studies with Structurally Similar Compounds and Analogs
Structural and Pharmacological Comparisons
The pharmacological profile of benzamide (B126) derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring. In the case of 2,3-Dimethoxybenzamide, the presence of two methoxy groups at the ortho and meta positions is a key structural feature.
A study focused on 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides highlighted the importance of the dimethoxy substitution pattern for achieving high-affinity binding to central nervous system (CNS) dopamine (B1211576) D2 receptors. nih.gov The introduction of a 6-hydroxy group to this scaffold, creating salicylamide derivatives, was found to further enhance potency. Specifically, (fluoroethyl)- and (fluoropropyl)salicylamides were five times more potent in inhibiting [3H]spiperone binding to the D2 receptor compared to their corresponding benzamide counterparts without the hydroxyl group. nih.gov This suggests that the combination of the 2,3-dimethoxy pattern with other specific substitutions can significantly modulate pharmacological activity.
Further research into a broader range of benzamide derivatives has provided additional insights into their structure-activity relationships at various receptors. For example, in a series of novel benzamide-based sigma-1 (σ1) receptor agonists, substitutions on the benzyl ring of the benzamide scaffold were shown to have a profound impact on affinity and selectivity. While not this compound itself, this study demonstrates that small structural modifications on the benzamide core can lead to significant changes in pharmacological properties.
Analysis of Differential Biological Activities
The diverse biological activities of benzamide derivatives extend beyond their interactions with CNS receptors. The specific substitution patterns on the benzamide ring can impart a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anti-cancer properties.
For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety demonstrated significant larvicidal and fungicidal activities. nih.gov In this study, the nature and position of substituents on the aniline (B41778) part of the benzamide structure were found to influence the potency of these effects. nih.gov While these compounds are structurally distinct from this compound, they underscore the principle that the benzamide scaffold can be a template for developing agents with a variety of biological actions.
In another example, N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share a dimethoxybenzoyl moiety with this compound, have been investigated as potential antimicrobial agents. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the benzylidene portion of the molecule modulated their antimicrobial spectrum and potency. nih.gov This highlights how modifications to different parts of a molecule containing a dimethoxybenzamide-related core can lead to distinct biological activity profiles.
The broad spectrum of biological activities observed in benzamide analogs suggests that this compound itself may possess other, as-yet-unexplored biological effects beyond its known interactions with dopamine receptors.
Investigation of Selectivity Profiles (e.g., σ1 vs. σ2 receptor selectivity, D2 vs. D3 receptor selectivity)
The selectivity of a compound for different receptor subtypes is a critical factor in determining its therapeutic potential and side-effect profile. For benzamide derivatives, minor structural alterations can lead to significant shifts in selectivity between closely related receptors like the σ1 and σ2 subtypes, or the D2 and D3 dopamine receptor subtypes.
σ1 vs. σ2 Receptor Selectivity
D2 vs. D3 Receptor Selectivity
The development of dopamine receptor subtype-selective ligands is a key goal in neuropsychiatric drug discovery. The high degree of homology between D2 and D3 receptors makes achieving selectivity challenging. nih.gov
Research on 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides has identified these compounds as high-affinity ligands for D2 receptors. nih.gov However, the selectivity of these compounds for D2 versus D3 receptors was not explicitly detailed in the available literature.
Studies on other classes of compounds, such as N-phenylpiperazine analogs, have shown that it is possible to achieve high selectivity for the D3 receptor over the D2 receptor. nih.gov The structural features that confer this selectivity often involve specific substitutions that allow for differential interactions with the binding pockets of the two receptor subtypes. Although the dopamine D3 receptor is structurally similar to the D2 receptor, it exhibits a higher affinity for agonists like dopamine. nih.gov This difference in agonist binding is partly attributed to structural variations in the third intracellular loop of the receptors. nih.gov
The data on this compound derivatives' high affinity for the D2 receptor suggests that this particular substitution pattern favors interaction with this subtype. nih.gov Further investigation is needed to fully characterize the D2 versus D3 selectivity profile of this compound and its close analogs.
Future Directions and Emerging Research Areas
Exploration of Novel Therapeutic Targets
The benzamide (B126) moiety is a privileged scaffold in drug discovery, known for its ability to interact with a wide array of biological targets. While 2,3-Dimethoxybenzamide itself has been investigated for certain activities, the exploration of new therapeutic targets for its derivatives is a burgeoning area of research. Scientists are employing a variety of strategies to identify and validate novel molecular targets, aiming to address unmet medical needs.
One key approach involves structure-based drug design, where the three-dimensional structure of a target protein is used to design complementary ligands. For instance, benzamide analogs have been designed as potential anthelmintics by targeting parasite-specific enzymes. nih.gov This methodology allows for the rational design of more potent and selective inhibitors.
Furthermore, multi-target drug discovery is gaining traction, with the goal of designing single molecules that can modulate multiple targets implicated in a complex disease. This is particularly relevant for conditions like Alzheimer's disease, where new benzamide derivatives are being investigated for their ability to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). mdpi.com The development of multi-target ligands can offer improved efficacy and a reduced likelihood of drug resistance.
Researchers are also exploring the potential of benzamide derivatives as agonists for receptors such as the human β3 adrenergic receptor, which has implications for treating overactive bladder. nih.gov Additionally, the discovery of novel benzamide derivatives as multireceptor antipsychotics targeting dopamine (B1211576) and serotonin (B10506) receptors highlights the ongoing efforts to develop improved treatments for psychiatric disorders. researchgate.net The Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, has also been identified as a target for novel benzamide derivatives in the context of cancer therapy. nih.gov
| Therapeutic Area | Target | Potential Indication | Reference |
|---|---|---|---|
| Infectious Disease | Parasite-specific enzymes | Anthelmintic | nih.gov |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) | Alzheimer's Disease | mdpi.com |
| Urology | β3 Adrenergic Receptor | Overactive Bladder | nih.gov |
| Psychiatry | Dopamine and Serotonin Receptors | Antipsychotic | researchgate.net |
| Oncology | Smoothened (Smo) Receptor | Cancer | nih.gov |
Advanced Delivery Systems for this compound and its Derivatives
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an optimal concentration and for a sufficient duration. Advanced drug delivery systems (DDS) offer a means to overcome the limitations of conventional formulations, such as poor solubility, rapid metabolism, and off-target toxicity. genesispub.org For this compound and its derivatives, the development of novel delivery systems is a critical area of future research.
Nanoparticle-based carriers, including liposomes and polymeric nanoparticles, are at the forefront of advanced DDS. nih.gov These systems can encapsulate hydrophobic drugs like many benzamide derivatives, improving their bioavailability and enabling targeted delivery to specific tissues or cells. genesispub.org For instance, nanoparticles can be functionalized with ligands that recognize receptors overexpressed on cancer cells, thereby concentrating the therapeutic agent at the tumor site and minimizing systemic side effects. nih.gov
Thermoresponsive hydrogel polymers represent another promising delivery platform. google.com These materials can undergo a phase transition in response to changes in temperature, allowing for the controlled release of an encapsulated drug at a specific location in the body. This could be particularly advantageous for localized therapies, such as the treatment of inflammation or solid tumors.
The choice of biomaterial for a DDS is crucial and polymers are a common choice due to their versatility. kinampark.com They can be designed to be biodegradable, avoiding the need for surgical removal after drug release. kinampark.com The chemistry of these polymers can be fine-tuned to control the rate of drug release, ensuring a sustained therapeutic effect.
| Delivery System | Description | Potential Advantages for this compound Derivatives | Reference |
|---|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Improved solubility, enhanced stability, and reduced toxicity. | genesispub.org |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled release, targeted delivery, and protection of the drug from degradation. | nih.gov |
| Thermoresponsive Hydrogels | Polymer networks that swell in water and can release drugs in response to temperature changes. | Localized and controlled drug release. | google.com |
Combinatorial Approaches in Drug Discovery
Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large and diverse libraries of compounds. nih.gov This high-throughput approach is particularly well-suited for the exploration of the chemical space around a lead scaffold like this compound. By systematically varying the substituents on the benzamide core, researchers can generate a vast number of analogs for biological screening.
The "one-bead one-compound" (OBOC) method is a powerful technique in combinatorial chemistry that allows for the synthesis and screening of massive libraries of compounds. nih.gov Each bead in the library carries a unique compound, and hits can be identified through on-bead screening assays. This approach can significantly accelerate the identification of novel benzamide derivatives with desired biological activities.
The integration of combinatorial synthesis with high-throughput screening allows for the rapid evaluation of structure-activity relationships (SAR). This data-rich approach provides valuable insights into how chemical modifications influence biological activity, guiding the optimization of lead compounds. The serendipitous discovery of a new series of 2-(benzyloxy)benzamides as potent TRPM8 antagonists through library screening exemplifies the power of this approach. nih.gov
Application in Personalized Medicine
The era of "one-size-fits-all" medicine is gradually giving way to a more personalized approach, where treatments are tailored to the individual characteristics of each patient. nih.gov This paradigm shift is driven by our growing understanding of the genetic and molecular basis of disease. For this compound and its derivatives, personalized medicine holds the potential to optimize therapeutic outcomes and minimize adverse effects.
Molecular markers, such as genetic mutations or alterations in protein expression, can be used to identify patients who are most likely to respond to a particular drug. google.com For example, if a specific benzamide derivative is found to be particularly effective against a cancer cell line with a certain mutation, a diagnostic test for that mutation could be used to select patients for treatment. This targeted approach can improve the efficacy of the drug and avoid unnecessary treatment for non-responders.
Proteoformics, the study of all the different forms of a protein, is an emerging field that could play a significant role in personalized drug therapy. nih.gov By understanding how diseases alter the proteoform landscape, researchers may be able to develop drugs that target specific disease-associated proteoforms, leading to more precise and effective treatments.
High-Throughput Screening and Computational Drug Design Integration
The synergy between high-throughput screening (HTS) and computational drug design is a powerful engine for modern drug discovery. benthamscience.com HTS allows for the rapid screening of large compound libraries against a biological target, while computational methods can be used to prioritize compounds for screening, predict their activity, and guide lead optimization. axxam.it
Virtual screening, a computational technique that involves docking large libraries of virtual compounds into the three-dimensional structure of a target protein, can be used to identify promising candidates for synthesis and biological testing. nih.gov This approach can significantly reduce the time and cost associated with experimental screening.
Machine learning and artificial intelligence are also making significant inroads into drug discovery. researchgate.net These technologies can be used to build predictive models of biological activity based on the chemical structures of compounds. benthamscience.com Such models can be used to design new molecules with improved properties and to identify novel drug targets. The integration of quantum computing in drug design, as seen in platforms like QuADD, promises to further accelerate the discovery of novel molecules by exploring vast chemical spaces. youtube.com
| Methodology | Description | Application to this compound Research | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated screening of large numbers of compounds for biological activity. | Rapidly identify active this compound derivatives from large libraries. | axxam.it |
| Virtual Screening | Computational docking of virtual compounds into a target's binding site. | Prioritize this compound analogs for synthesis and testing. | nih.gov |
| Machine Learning | Use of algorithms to build predictive models of biological activity. | Design novel this compound derivatives with enhanced potency and selectivity. | benthamscience.comresearchgate.net |
| Quantum Aided Drug Design (QuADD) | Utilizing quantum computing to explore vast chemical spaces for drug discovery. | Accelerate the identification of novel and optimized benzamide-based drug candidates. | youtube.com |
Harnessing Natural Product-Derived Benzamides for Drug Development
Natural products have historically been a rich source of inspiration for the development of new drugs. While this compound itself is a synthetic compound, the benzamide scaffold is found in a number of natural products with diverse biological activities. Studying these natural product-derived benzamides can provide valuable insights for the design of new synthetic analogs with improved therapeutic properties.
The oxazole (B20620) group, often found in conjunction with benzamide-like structures in natural products, is a key heterocyclic moiety in drug discovery due to its wide range of biological activities. mdpi.com The synthesis and evaluation of benzamides derived from oxazolones have yielded compounds with potent anti-inflammatory and analgesic properties.
Furthermore, the discovery of bioactive phytochemicals from natural sources, followed by computational analysis of their mechanisms of action, can guide the development of new therapeutic agents. benthamscience.com By understanding how naturally occurring benzamides interact with their biological targets, chemists can design synthetic derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of secondary metabolites from organisms like cyanobacteria also presents a promising frontier for discovering novel bioactive molecules that could inspire the design of new benzamide-based drugs. nih.gov
Q & A
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with target proteins (e.g., dopamine D2 receptor PDB: 6CM4) to prioritize substituents .
- QSAR modeling : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability .
- Free-energy perturbation : Calculate binding energy differences between enantiomers to guide chiral synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
